Phenyl-sulfonium chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
benzenethiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXXTYYBNQKGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Phenylsulfonium Chloride Reactivity
Fundamental Carbon-Sulfur Bond Activation Pathways
The dissociation of the C–S bond in phenylsulfonium salts is a fundamental process that can be initiated thermally or photochemically. researchgate.netarxiv.org The specific pathway taken, whether homolytic or heterolytic, is highly dependent on the substitution pattern of the sulfonium (B1226848) cation. arxiv.orgibm.com
Homolytic bond cleavage involves the symmetrical breaking of the C–S bond, where each fragment retains one of the bonding electrons. This process results in the formation of a phenyl radical and a corresponding sulfide (B99878) radical cation.
Computational studies using methods such as Localized Active Space Self-Consistent Field (LASSCF) have shown that this pathway is characteristic for di- and triphenylsulfonium (B1202918) cations. arxiv.orgnsf.govosti.gov In these systems, the formation of radical species is the favored dissociation route. researchgate.net The generation of these radical intermediates is a key step in many synthetic applications, including polymerization and cross-coupling reactions. arxiv.org The defining feature of a homolytic product is the presence of unpaired electrons on both resulting fragments, which can be identified computationally by analyzing the natural orbital occupancy numbers of the C-S bonding and antibonding orbitals at dissociation; for a homolytic product, these numbers are approximately 1.0 and 1.0, respectively. arxiv.org
In contrast, heterolytic bond dissociation involves an asymmetrical cleavage of the C–S bond, where one fragment retains the entire pair of bonding electrons. This results in the formation of a phenyl cation and a neutral sulfide molecule.
This pathway is energetically favored for monophenylsulfonium cations, the parent structure for phenylsulfonium chloride. researchgate.netarxiv.orgibm.com Theoretical calculations confirm that for the monophenylsulfonium cation, the potential energy scans of the C-S bond dissociation lead to heterolytic products. arxiv.org This is characterized by natural orbital occupancy numbers for the C-S bonding and antibonding orbitals of approximately 2.0 and 0.0, respectively, indicating a closed-shell electronic state for the products. arxiv.orgosti.gov The formation of a highly reactive phenyl cation makes the sulfonium salt a potent electrophile in subsequent reactions.
| Pathway | Description | Products | Favored For | Computational Signature (Orbital Occupancy) arxiv.orgosti.gov |
|---|---|---|---|---|
| Homolytic Cleavage | Symmetrical bond breaking; one electron to each fragment. | Phenyl Radical (Ph•) + Sulfide Radical Cation (•S+R2) | Di- and Triphenylsulfonium Cations researchgate.netarxiv.org | ~1.0 (bonding) and ~1.0 (antibonding) |
| Heterolytic Cleavage | Asymmetrical bond breaking; both electrons to one fragment. | Phenyl Cation (Ph+) + Neutral Sulfide (SR2) | Monophenylsulfonium Cations researchgate.netarxiv.orgibm.com | ~2.0 (bonding) and ~0.0 (antibonding) |
Radical Generation and Propagation Mechanisms
While monophenylsulfonium itself favors a heterolytic pathway in its ground state, radical generation can be induced under specific conditions, particularly through photoredox catalysis or other single-electron transfer events. researchgate.net Sulfonium salts are excellent precursors for generating aryl radicals due to their high reactivity upon reduction. researchgate.net
The generation of radical species from sulfonium salts is a cornerstone of their utility in modern organic synthesis. researchgate.netmanchester.ac.uk Upon receiving an electron, the sulfonium salt undergoes fragmentation to produce an aryl radical and a neutral dialkyl or diaryl sulfide. This process is highly efficient and can be initiated by various means, including chemical reductants or photoinduced electron transfer. researchgate.netresearchgate.net The formation of aryl radicals from aryl sulfonium salts provides a powerful method for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net
Single-electron transfer (SET) is a key mechanism for initiating the homolytic cleavage of the C–S bond in sulfonium salts. researchgate.net In this process, an electron is transferred from a donor molecule (which can be a photocatalyst, another reagent, or part of an electron donor-acceptor complex) to the sulfonium salt. nih.govnih.gov The sulfonium salt acts as an electron acceptor. nih.gov This transfer forms a transient radical anion, which rapidly fragments to yield an aryl radical and a sulfide. nih.gov
SET can be triggered thermally or, more commonly, through photo-irradiation, often in the visible light spectrum, which makes the process exceptionally mild. nih.gov The formation of an electron donor-acceptor (EDA) complex between an electron-rich molecule and the electron-deficient sulfonium salt can facilitate this process, allowing for radical generation under milder conditions than direct homolysis. nih.gov
| Step | Process | Description |
|---|---|---|
| 1. Activation | Single-Electron Transfer (SET) | An electron is transferred from a donor to the phenylsulfonium salt. researchgate.netnih.gov |
| 2. Fragmentation | Homolytic Cleavage | The resulting transient radical anion fragments, breaking the C–S bond. nih.gov |
| 3. Product Formation | Radical Propagation | A phenyl radical and a neutral sulfide are formed, which can then engage in further reactions. researchgate.netresearchgate.net |
Nucleophilic Reactivity of Phenylsulfonium Species
Phenylsulfonium salts are electrophilic species and are susceptible to attack by nucleophiles. The site of nucleophilic attack depends on the structure of the sulfonium salt and the reaction conditions. Two primary modes of reactivity are observed: attack at the aromatic ring and attack at a carbon atom attached to the sulfur.
Nucleophilic Aromatic Substitution (SNAr): In this pathway, a nucleophile attacks the carbon atom of the phenyl ring that is bonded to the sulfur atom. youtube.com This process is facilitated if the aromatic ring contains electron-withdrawing groups in the ortho or para positions, which can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The sulfonio group itself acts as an excellent leaving group, being displaced by the incoming nucleophile. youtube.comyoutube.com
Nucleophilic Aliphatic Substitution (SN2): If the sulfur atom bears alkyl substituents (e.g., in a phenyldialkylsulfonium salt), nucleophiles can attack the α-carbon of one of the alkyl groups in a classic SN2 reaction. lookchem.com In this case, the neutral phenyl alkyl sulfide acts as the leaving group. The reactivity in this pathway is sensitive to the steric hindrance around the alkyl group. youtube.com
The competition between these pathways is influenced by the nature of the nucleophile, the solvent, and the specific substituents on both the phenyl ring and the sulfur atom. lookchem.com
Electrophilic Reactivity and Addition to Unsaturated Systems
While often facilitating nucleophilic attack, the phenylsulfonium group can also participate in electrophilic reactions, particularly in the addition to unsaturated systems like alkenes and alkynes. This process typically proceeds through the formation of a cyclic episulfonium (or thiiranium) ion intermediate.
The episulfonium ion itself is a potent electrophile. The strain of the three-membered ring, combined with the positive charge on the sulfur atom, makes the adjacent carbon atoms highly susceptible to nucleophilic attack. nih.govstudylib.net The subsequent step in the reaction mechanism is the ring-opening of this intermediate by a nucleophile. This can be the counterion of the original sulfonium salt or another nucleophile present in the reaction mixture. The attack occurs from the side opposite the sulfur bridge, leading to a defined stereochemical outcome. nih.gov
The nucleophilic ring-opening of the episulfonium ion intermediate is characterized by high degrees of regioselectivity and stereospecificity.
Rearrangement Processes Involving Phenylsulfonium Intermediates
Phenylsulfonium intermediates are central to a class of molecular rearrangements, most notably the Pummerer rearrangement and its variants. These reactions provide a powerful method for the functionalization of the carbon atom alpha to the sulfur.
The Pummerer rearrangement is the reaction of a sulfoxide (B87167), bearing an alpha-hydrogen, with an activating agent (typically an acid anhydride (B1165640) like acetic anhydride) to form an α-acyloxy thioether. wikipedia.orgyoutube.com The mechanism proceeds through a key phenylsulfonium-like intermediate called a thionium (B1214772) ion. semanticscholar.orgacs.orgmanchester.ac.uk
The mechanism unfolds as follows:
Activation: The sulfoxide oxygen atom is acylated by the anhydride, forming an acyloxysulfonium salt. This is a highly activated intermediate. wikipedia.org
Thionium Ion Formation: A base (such as the acetate (B1210297) counterion) removes a proton from the α-carbon, leading to the elimination of a carboxylic acid and the formation of a resonance-stabilized thionium ion (an electrophilic, sulfur-stabilized carbocation). acs.org
Nucleophilic Trapping: The thionium ion is then attacked by a nucleophile (e.g., acetate), resulting in the final α-acyloxy thioether product. wikipedia.org
Table 2: Comparison of Pummerer Rearrangement and Fragmentation
| Feature | Pummerer Rearrangement | Pummerer Fragmentation |
| Key Step | Elimination of an α-proton | Elimination of a stable carbocation (electrofuge) |
| Intermediate | Thionium ion | Thionium ion and a stable carbocation |
| Substrate Requirement | Must have at least one α-hydrogen | The group at the α-position must be a good electrofugal group |
| Typical Product | α-Acyloxy thioether | Desulfurized alkylation product and a vinyl sulfide |
| Driving Force | Formation of a stable thioether | Formation of a highly stabilized carbocation |
A significant competing pathway is the Pummerer fragmentation . rsc.orgresearchgate.net This pathway becomes dominant when the group attached to the α-carbon is a good electrofuge, meaning it can depart as a stable carbocation. wikipedia.orgacs.org Instead of deprotonation at the α-carbon, the C-C bond cleaves to release the stable carbocation and a vinyl sulfide-type fragment. The driving force for fragmentation over rearrangement is the stability of the departing carbocation. acs.orgresearchgate.net For example, if the α-substituent can form a particularly stable carbocation, fragmentation will be the major pathway observed. wikipedia.org
Spectroscopic and Kinetic Analysis in Mechanistic Elucidation
The elucidation of the complex reaction mechanisms involving phenylsulfonium chloride and its derivatives relies heavily on a combination of spectroscopic and kinetic analyses. These experimental techniques provide crucial insights into the transient intermediates, transition states, and the factors governing the reaction pathways.
Spectroscopic Methods
A variety of spectroscopic techniques are employed to identify and characterize the species involved in the reactions of sulfonium salts and their corresponding ylides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of reactants, products, and stable intermediates. In the context of phenylsulfonium chloride reactivity, 1H and 13C NMR are routinely used to monitor the progress of reactions and to characterize the regiochemistry and stereochemistry of the products of rearrangements and substitution reactions. Advanced techniques, such as in situ illumination-NMR, allow for the real-time observation of photochemical reactions, providing valuable data on the formation and decay of transient species.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying reactions that involve colored species or changes in electronic conjugation. It can be used to detect the formation of intermediates, such as ylides or radical ions, which often have distinct electronic absorption spectra. The combination of UV-Vis with other techniques, like NMR, in a single setup allows for simultaneous monitoring of both paramagnetic and diamagnetic species, offering a more complete picture of the reaction mechanism.
Chiroptical Spectroscopy (ORD and CD): For reactions involving chiral sulfonium salts, optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy are invaluable for determining the stereochemistry at the sulfur center. The chiroptical properties of these salts can be directly related to their absolute configuration, which is essential for understanding the stereochemical course of reactions such as asymmetric rearrangements.
Kinetic Analysis
Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by various factors, such as reactant concentrations, temperature, and solvent. This information is fundamental to deducing reaction mechanisms.
Determination of Rate Laws: By systematically varying the concentrations of the reactants and monitoring the reaction rate, the rate law for a reaction can be determined. The order of the reaction with respect to each reactant provides information about the composition of the transition state of the rate-determining step. For instance, kinetic data showing second-order kinetics for the reaction of a sulfonyl chloride with a nucleophile is consistent with a bimolecular substitution mechanism.
Activation Parameters: The temperature dependence of the reaction rate constant can be used to determine the activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). The sign and magnitude of these parameters offer insights into the nature of the transition state. For example, a large negative entropy of activation is often indicative of a highly ordered, associative transition state, as expected for an SN2 reaction.
Linear Free-Energy Relationships: The effect of substituents on the reaction rate can be quantified using linear free-energy relationships, such as the Hammett equation. A plot of the logarithm of the rate constant versus the appropriate substituent constant (e.g., σ) can provide information about the development of charge in the transition state. A positive ρ-value, for instance, indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge at the reaction center in the transition state.
The following table summarizes the application of various spectroscopic and kinetic techniques in the mechanistic elucidation of sulfonium compound reactivity.
| Technique | Application | Information Obtained |
| NMR Spectroscopy | Structural analysis and reaction monitoring | Molecular structure, stereochemistry, reaction progress, identification of intermediates |
| UV-Vis Spectroscopy | Detection of chromophoric species | Formation and decay of colored intermediates, reaction kinetics |
| ORD/CD Spectroscopy | Stereochemical analysis of chiral compounds | Absolute configuration at the sulfur center |
| Kinetic Studies | Determination of reaction rates and mechanisms | Rate laws, reaction orders, activation parameters, substituent effects |
By integrating the qualitative information from spectroscopic methods with the quantitative data from kinetic analyses, a detailed and coherent picture of the reaction mechanisms of phenylsulfonium chloride can be constructed.
Computational and Theoretical Studies on Phenylsulfonium Cations
Quantum Chemical Approaches to Reactivity Prediction
Quantum chemical methods are powerful tools for understanding and predicting the chemical reactivity of molecules like phenylsulfonium cations. These approaches allow for the detailed examination of electronic structure and the energetic landscapes of chemical reactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been widely employed to study the electronic structure and reactivity of aryl sulfonium (B1226848) salts. DFT calculations are instrumental in optimizing molecular geometries, calculating reaction energies, and exploring reaction pathways. For instance, geometry optimizations of mono-, di-, and triphenylsulfonium (B1202918) cations have been performed using DFT methods, such as the M06L functional with a cc-pVDZ basis set, providing foundational structures for more complex calculations. osti.gov
DFT has also been used to investigate the mechanisms of reactions involving sulfonium salts. For example, theoretical calculations for the reaction of aryl sulfonium salts with fluoride (B91410) indicate that the pathway involving coordination of the fluoride to the sulfur center, followed by reductive elimination, has a lower activation energy than a typical S_NAr mechanism. nih.gov This highlights the predictive power of DFT in elucidating reaction mechanisms that may not be intuitively obvious.
The choice of functional and basis set is crucial for obtaining accurate results. While a variety of functionals and basis sets have been used to study sulfur-containing compounds, the specific combination is often tailored to the property being investigated. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the electronic structure, such as charge distribution and hyperconjugative interactions, which are significant in sulfonyl-containing molecules.
Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Sulfur-Containing Organic Compounds
| Functional | Basis Set | Application |
| M06L | cc-pVDZ | Geometry Optimization of Phenylsulfonium Cations osti.gov |
| B3LYP | 6-311G* | Calculation of Partial Charges and Wiberg Bond Orders |
| Not Specified | Not Specified | Mechanistic investigation of fluoride-induced aryl-fluoride reductive elimination nih.gov |
This table is illustrative and not exhaustive of all DFT methods applied to sulfur compounds.
Multireference Methods (CASSCF, LASSCF) for Bond Dissociation
Modeling chemical reactions that involve significant changes in electronic structure, such as bond breaking, often requires multireference methods that can accurately describe electronic excited states and situations with strong electron correlation. The Complete Active Space Self-Consistent Field (CASSCF) method is a well-established multireference approach. However, for larger systems, CASSCF can be computationally expensive and may lead to discontinuities in potential energy surfaces if the active space is not consistent throughout the reaction coordinate. nsf.govnih.govarxiv.org
A more recent development, the Localized Active Space Self-Consistent Field (LASSCF) method, offers a computationally less demanding alternative to CASSCF for systems with strongly correlated fragments that are weakly interacting. nsf.govnih.govarxiv.org LASSCF has been successfully applied to study the C–S bond dissociation of monophenylsulfonium (MPS), diphenylsulfonium (DPS), and triphenylsulfonium (TPS) cations. osti.govnsf.govnih.govarxiv.orgresearchgate.net
These studies have revealed that the dissociation pathway is dependent on the number of phenyl substituents. For monophenylsulfonium, both LASSCF and CASSCF calculations predict a heterolytic bond cleavage, resulting in a phenyl cation and diphenyl sulfide (B99878). nsf.govresearchgate.net In contrast, for di- and triphenylsulfonium cations, the calculations indicate a homolytic bond cleavage, yielding a phenyl radical and a diphenyl sulfonium radical cation. nsf.govresearchgate.net This difference in dissociation pathways is a critical insight provided by these advanced computational methods. The natural orbital occupancy numbers from the calculations clearly distinguish between the two pathways; for heterolytic cleavage, the C-S bonding orbital remains doubly occupied, while for homolytic cleavage, both the bonding and anti-bonding orbitals become singly occupied. nsf.govresearchgate.net
Table 2: Calculated Bond Dissociation Pathways for Phenylsulfonium Cations
| Phenylsulfonium Cation | Method | Predicted Dissociation Pathway |
| Monophenylsulfonium (MPS) | LASSCF, CASSCF | Heterolytic nsf.govresearchgate.net |
| Diphenylsulfonium (DPS) | LASSCF | Homolytic nsf.govresearchgate.net |
| Triphenylsulfonium (TPS) | LASSCF | Homolytic nsf.govresearchgate.net |
Analysis of Electronic Structure and Orbital Interactions
A deeper understanding of the reactivity of phenylsulfonium cations can be gained by analyzing their electronic structure and the interactions between their molecular orbitals.
Frontier Molecular Orbital (FMO) Theory in Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.ukyoutube.com In the context of phenylsulfonium salts, FMO analysis provides insights into their electrophilic nature and the pathways of their reactions.
For S-(phenyl) sulfonium salts, the LUMO+1 has been identified as playing a crucial role in the reactivity. nih.gov This orbital is characterized as a mixture of the π-system of the dibenzothiophene (B1670422) platform and the exocyclic σ(S–Ar) orbital. nih.gov The distribution of the orbital coefficients suggests that populating this orbital, for instance through a one-electron reduction, weakens the exocyclic S-Aryl bond. nih.gov This weakening favors the homolytic cleavage of this bond to produce an aryl radical, a key step in many synthetic applications of sulfonium salts. nih.gov
The energy and localization of the frontier orbitals can be used to predict the most likely sites for nucleophilic or electrophilic attack, thus guiding the understanding of reaction selectivity.
Sigma-Hole Interactions and Chalcogen Bonding
A sigma-hole (σ-hole) is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, located along the extension of the covalent bond. wikipedia.orgmdpi.comrsc.org This positive region can engage in attractive noncovalent interactions with negative sites, such as lone pairs. When the atom bearing the σ-hole is a chalcogen, like sulfur, this interaction is termed a chalcogen bond. semanticscholar.orgresearchgate.netnih.gov
In sulfonium salts, the sulfur atom, being bonded to three other atoms, can exhibit σ-holes. These σ-hole interactions are highly directional and can play a significant role in supramolecular chemistry and catalysis. wikipedia.orgmdpi.com Alkynyl sulfonium salts have been shown to act as chalcogen-bond catalysts in various ionic transformations. researchgate.netnih.gov While the primary focus of these studies was on alkynyl derivatives, the underlying principles of σ-hole interactions are applicable to phenylsulfonium cations as well. The positive charge on the sulfur atom in phenylsulfonium cations would be expected to enhance the magnitude of the σ-hole, making them potent chalcogen bond donors. These interactions can influence the geometry of intermolecular complexes and play a role in the initial steps of certain reaction mechanisms.
Modeling of Transition States and Potential Energy Surfaces
The computational modeling of transition states and potential energy surfaces (PES) is essential for a quantitative understanding of reaction kinetics and mechanisms. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. The PES provides a complete energetic landscape connecting reactants, transition states, and products.
For the C–S bond dissociation in phenylsulfonium cations, multireference methods like LASSCF have been used to generate smooth potential energy scans, which are representations of the PES along the bond-breaking coordinate. osti.govnsf.govnih.govarxiv.orgresearchgate.net These calculations have provided valuable information on the bond dissociation energies. For instance, the heterolytic dissociation energy of the monophenylsulfonium cation has been calculated using various methods, with LASSCF, CASCI, and NEVPT2 providing values within a close range. nsf.gov
The ability to computationally model the PES allows for the distinction between different reaction pathways, such as the homolytic versus heterolytic cleavage in phenylsulfonium cations. The shapes of the potential energy curves for monophenylsulfonium versus di- and triphenylsulfonium clearly illustrate the energetic preference for heterolytic and homolytic dissociation, respectively. researchgate.net
Prediction of Stereochemical Outcomes
Computational and theoretical chemistry has emerged as a powerful tool for elucidating the mechanisms of reactions involving phenylsulfonium cations and, crucially, for predicting their stereochemical outcomes. Through the use of methods such as Density Functional Theory (DFT), researchers can model transition states, calculate energy barriers, and rationalize the origins of enantioselectivity and diastereoselectivity observed in experimental studies. These computational approaches provide insights that are often difficult to obtain through experimental means alone, offering a detailed picture of the factors that govern stereocontrol in these complex reactions.
A significant area of focus for these theoretical studies has been the reactions of sulfonium ylides, which are readily generated from the corresponding phenylsulfonium salts. For instance, in the asymmetric epoxidation of aldehydes using chiral sulfonium ylides, DFT calculations have been instrumental in understanding the source of the high enantiomeric excess that is often achieved. nih.gov By modeling the transition states of the initial addition of the sulfonium ylide to the carbonyl compound, researchers can compare the relative energies of the pathways leading to the different stereoisomers. The calculated energy differences between these diastereomeric transition states can then be used to predict the ratio of the resulting enantiomers, which often shows strong correlation with experimentally observed values.
One study computationally investigated the reaction of a camphor-derived chiral sulfide that forms a phenylsulfonium ylide for asymmetric epoxidation. The calculations successfully reproduced the high enantiomeric excess seen in the laboratory. nih.gov The preferred transition state, leading to the major enantiomer, is typically stabilized by a specific combination of steric and electronic interactions. These can include favorable hydrogen bonding, minimized steric repulsion between bulky groups, and optimal orbital overlap. For example, density functional theory calculations have supported the hypothesis that hydrogen bonding between a hydroxyl group on the chiral backbone of the sulfonium salt and the Michael acceptor substrate plays a pivotal role in controlling both diastereoselectivity and enantioselectivity. mdpi.com This interaction helps to create a rigid and well-organized transition state, leading to excellent facial selectivity.
Computational studies have also been employed to understand unexpected stereochemical outcomes and to refine reaction mechanisms. In the reaction of silyl-stabilized sulfur ylides with organoboranes, computational analysis was used to explain why these ylides gave low enantiomeric excesses compared to their phenyl-substituted counterparts, which typically yield high enantioselectivity. nih.gov The calculations revealed that for the silyl-substituted ylides, the initial formation of the ate complex was reversible, and the subsequent 1,2-migration became the selectivity-determining step. This was in contrast to the aryl-substituted ylides, where the initial ate complex formation was found to be non-reversible and thus determined the stereochemical outcome. nih.gov The computational models showed that the reversibility in the silyl (B83357) case was due to a less exothermic ate complex formation and a higher energy barrier for the 1,2-migration. nih.gov
The predictive power of these computational models is often summarized in data tables that compare the calculated energy barriers or product distributions with experimental findings.
Table 1: Calculated Relative Energies of Transition States for the Asymmetric Epoxidation of Benzaldehyde (B42025)
| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Experimental ee (%) |
| TS-R | 0.0 | R,R-epoxide | >95 |
| TS-S | +2.5 | S,S-epoxide |
Note: Data is illustrative and based on findings from theoretical studies on similar systems. TS-R and TS-S represent the transition states leading to the R,R and S,S enantiomers, respectively. The lower relative energy of TS-R correctly predicts the formation of the R,R-epoxide as the major product.
Table 2: Comparison of Computational and Experimental Selectivity in Ylide Reactions with Boranes
| Ylide Substituent | Key Mechanistic Step (Computational) | Predicted Selectivity | Experimental ee (%) |
| Phenyl | Irreversible Ate Complex Formation | High | >95 |
| Trimethylsilyl | Reversible Ate Complex Formation / 1,2-Migration | Low | up to 40 |
Note: This table summarizes the findings that computational studies have provided to explain the differing stereochemical outcomes based on the ylide substituent. nih.gov
These examples underscore the critical role of computational and theoretical studies in advancing the understanding of reactions involving phenylsulfonium cations. By providing detailed mechanistic insights and accurately predicting stereochemical outcomes, these methods guide the design of new chiral catalysts and the development of more efficient and selective synthetic methodologies.
Catalytic Applications of Phenylsulfonium Chloride and Analogues in Organic Synthesis
Photoredox Catalysis with Aryl Sulfonium (B1226848) Salts
The advent of photoredox catalysis has significantly broadened the utility of aryl sulfonium salts. manchester.ac.uksoton.ac.uk These salts can absorb light or interact with an excited photocatalyst to generate highly reactive radical intermediates, enabling a wide range of chemical transformations under mild conditions. manchester.ac.uk
A key feature of aryl sulfonium salts in photochemistry is the susceptibility of the carbon-sulfur (C–S) bond to cleavage. soton.ac.uknih.gov Under UV irradiation or visible light in the presence of a photocatalyst, the C–S bond can undergo homolytic cleavage to produce an aryl radical and a thianthrene (B1682798) radical cation. nih.govacs.org This process is the foundation for numerous arylation and alkylation reactions.
These photochemically generated aryl radicals are potent intermediates for C-C bond formation. manchester.ac.uk For instance, a simple and catalyst-free method for C–H/C–H (hetero)arylation cross-coupling has been developed using aryl thianthrenium salts. nih.govacs.orgresearchgate.net UV light directly disrupts the C–S bond, and the resulting aryl radical can then engage with various coupling partners, including heteroarenes, to form biaryl structures. nih.govacs.org This approach is notable for its operational simplicity and applicability to the late-stage functionalization of complex molecules. nih.gov
The scope of these reactions includes the arylation of electron-rich arenes and heteroarenes. The electronic nature of the substituents on the aryl sulfonium salt often has little effect on the reaction outcome. manchester.ac.uk
Table 1: Examples of Photoinduced Arylation with Aryl Sulfonium Salts
| Aryl Sulfonium Salt | Coupling Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-MeO-Ph-TT⁺ BF₄⁻ | Furan | 2-(4-Methoxyphenyl)furan | 85 | nih.gov |
| Ph-TT⁺ BF₄⁻ | Thiophene | 2-Phenylthiophene | 78 | nih.gov |
| 4-CF₃-Ph-TT⁺ BF₄⁻ | Pyrrole (B145914) | 2-(4-(Trifluoromethyl)phenyl)pyrrole | 72 | nih.gov |
Note: TT⁺ refers to the thianthrenium cation.
Aryl sulfonium salts have also emerged as powerful reagents for introducing fluorinated moieties into organic molecules, a critical transformation in medicinal and agrochemical research. soton.ac.uk Photoredox catalysis provides a mild and efficient platform for generating fluoroalkyl radicals from appropriate sulfonium salt precursors. nih.gov
Ritter and coworkers demonstrated a method for the trifluoromethylation of arenes using a trifluoromethyl copper species generated in situ under photoredox conditions. soton.ac.ukresearchgate.net This methodology exhibits broad functional group tolerance, allowing for the late-stage functionalization of bioactive compounds. soton.ac.uk Similarly, (phenylsulfonyl)difluoromethyl sulfonium salt has been designed as a convenient precursor for the PhSO₂CF₂ radical under photoredox catalysis, enabling the functionalization of various unsaturated compounds. nih.gov
More recently, a palladium-catalyzed Negishi-type cross-coupling has been reported for the difluoromethylation of aryl thianthrenium salts using the Vicic–Mikami difluoromethyl reagent, (DBPU)₂Zn(CF₂H)₂. thieme-connect.com This reaction provides access to aryl difluoromethanes and, through a related carbonylation reaction, aryl difluoroketones. thieme-connect.com
Table 2: Examples of Photoredox Fluoroalkylation Using Sulfonium Salts
| Substrate | Fluoroalkylating Reagent | Photocatalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Thianthrenium Salt | CuCF₃ (in situ) | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Aryl-CF₃ | 75-95 | soton.ac.ukresearchgate.net |
| Styrene | PhSO₂CF₂-Sulfonium Salt | Ru(bpy)₃Cl₂ | Alkene-CF₂SO₂Ph | 80-92 | nih.gov |
Beyond C-C bond formation, photoredox catalysis with aryl sulfonium salts facilitates the construction of carbon-heteroatom bonds. researchgate.net An efficient photoredox-catalyzed three-component coupling of aryl sulfonium salts, carbon dioxide (CO₂), and amines has been developed to synthesize O-aryl carbamates (C-O bond formation). rsc.org This process involves a site-selective thianthrenation of an arene, followed by the photoredox-catalyzed carbamoyloxylation, showcasing mild conditions and good functional group tolerance. rsc.org The versatility of aryl sulfonium salts also extends to the formation of C-N, C-S, and C-halogen bonds. researchgate.net
The generation of radicals from sulfonium salts is a fundamental process that enables a diverse range of C-C bond-forming reactions, as discussed in section 5.1.1. manchester.ac.uk These methods provide powerful alternatives to traditional cross-coupling reactions for creating sp²-sp² or sp²-sp³ linkages. manchester.ac.uksoton.ac.uk
Arylthianthrenium salts (ArTTs) possess unique photochemical properties that make them exceptionally suited for triplet energy transfer (EnT) catalysis. rwth-aachen.deacs.orgnih.gov Unlike many aryl halides that require high-energy UV-C light for excitation and subsequent bond cleavage, ArTTs can be activated by visible light through an EnT mechanism. rwth-aachen.deacs.org
The key advantage of ArTTs lies in their low triplet energy, which is significantly lower than that of corresponding aryl halides or even triphenylsulfonium (B1202918) salts. rwth-aachen.de This low triplet energy is attributed to the electronic interplay between the two sulfur atoms in the thianthrene scaffold. researchgate.netrwth-aachen.de Consequently, a photosensitizer with a suitable triplet energy, such as thioxanthone (TXO), can be excited by visible light and then efficiently transfer its energy to the ArTT. acs.org This energy transfer promotes the ArTT to its triplet excited state, leading to homolytic cleavage of the C–S bond to generate an aryl radical. acs.org This visible-light-driven process is highly efficient and avoids the harsh conditions and potential side reactions associated with high-energy UV irradiation. rwth-aachen.deacs.org
Transition Metal-Catalyzed Transformations
Aryl sulfonium salts are effective electrophiles in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Their electron-deficient nature makes them prone to oxidative addition to low-valent metal centers, such as palladium(0), initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl sulfonium salts have been successfully integrated as coupling partners in several classical cross-coupling reactions, serving as viable alternatives to aryl (pseudo)halides. rsc.orgyoutube.com
Stille Coupling: The Stille reaction, which couples an organotin compound with an organic electrophile, has been adapted for use with sulfonium salts. wikipedia.orgjk-sci.com Pyrrolylsulfonium salts, for example, have been introduced as stable and accessible pseudohalides for Stille couplings with aryl-, heteroaryl-, and alkynylstannanes. rsc.org The palladium catalyst selectively inserts into the C–S bond between the sulfur atom and the pyrrole ring to facilitate the cross-coupling. rsc.org
Negishi Coupling: The Negishi coupling joins an organozinc reagent with an organic halide or triflate. wikipedia.org This reaction has been extended to trialkylsulfonium salts using nickel catalysis and, more relevantly, to aryl thianthrenium salts with palladium catalysis. thieme-connect.comkyoto-u.ac.jpresearchgate.net Recent work has shown that aryl thianthrenium salts can undergo palladium-catalyzed difluoromethylation and difluoromethylcarbonylation with an organozinc reagent, demonstrating the utility of sulfonium salts in Negishi-type transformations. thieme-connect.com
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for forming biaryl compounds from aryl halides and boronic acids. chemrxiv.orgdntb.gov.ua Aryl sulfonium salts have also been employed as electrophiles in this reaction. rsc.org The inherent reactivity of the C-S bond in sulfonium salts towards oxidative addition by palladium(0) enables their participation in the Suzuki-Miyaura catalytic cycle, expanding the toolkit for synthesizing complex biaryl structures. nih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling with Aryl Sulfonium Salt Analogues
| Coupling Reaction | Sulfonium Salt Type | Nucleophilic Partner | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Stille | Pyrrolylsulfonium salt | Arylstannane | Pd₂(dba)₃ / SPhos | Biaryl | rsc.org |
| Negishi | Aryl thianthrenium salt | Organozinc reagent | Pd(OAc)₂ / Xantphos | Aryl-R | thieme-connect.com |
| Suzuki-Miyaura | Aryl sulfonium salt | Arylboronic acid | Pd(OAc)₂ / Ligand | Biaryl | nih.govrsc.org |
Nickel-Catalyzed C-S Bond Activation
Nickel catalysis has become a prominent area of research in organic chemistry for the formation of carbon-sulfur (C-S) bonds, offering a more economical and abundant alternative to precious metals like palladium. researchgate.net Recent advancements have highlighted the utility of nickel catalysts in activating C-S bonds, particularly in cross-coupling reactions. nih.gov These reactions are crucial for the synthesis of various sulfur-containing compounds that are significant in medicinal chemistry and materials science. researchgate.net
One of the key strategies in this area involves the use of directing groups to facilitate the activation of otherwise inert C-H bonds, leading to the formation of C-S bonds. mdpi.com For instance, nickel-catalyzed C-H activation has been successfully employed for the thiolation of unactivated C(sp2)-H and C(sp3)-H bonds. researchgate.net The mechanism of these reactions often involves the oxidative addition of a C-S bond to a low-valent nickel species, followed by reductive elimination to form the desired product and regenerate the nickel catalyst.
Recent research has demonstrated the effectiveness of nickel-catalyzed C-H activation for the synthesis of nitrogen-containing heterocycles. mdpi.com These methods often utilize a directing group to guide the nickel catalyst to a specific C-H bond, enabling selective functionalization. The catalytic cycle typically involves the coordination of the substrate to the nickel center, followed by C-H bond cleavage to form a nickelacycle intermediate. This intermediate can then react with a sulfur-containing coupling partner to afford the desired C-S bond-containing product.
The development of robust and versatile nickel catalytic systems for C-S bond activation continues to be an active area of research, with ongoing efforts to expand the substrate scope and improve reaction efficiency. researchgate.net The use of phenylsulfonium chloride and its analogues as electrophilic partners in these reactions is a promising avenue for further exploration.
Sulfination Reactions from Aryl Thianthrenium Salts
Aryl thianthrenium salts have emerged as versatile intermediates for the site-selective functionalization of arenes, including the introduction of sulfonyl groups. researchgate.netacs.orgnih.gov A two-step sequence involving the thianthrenation of an arene followed by a palladium-catalyzed sulfination provides a powerful method for the synthesis of aryl sulfinates and their derivatives. acs.orgnih.gov This approach allows for the introduction of the sulfonyl moiety at a position that might be difficult to access through traditional electrophilic aromatic substitution reactions.
The process begins with the regioselective C-H thianthrenation of an arene to form a stable aryl thianthrenium salt. nih.govbeilstein-journals.org These salts can then undergo a palladium-catalyzed cross-coupling reaction with a sulfur dioxide surrogate, such as sodium hydroxymethylsulfinate (Rongalite), to generate a hydroxymethyl sulfone intermediate. acs.orgnih.gov This intermediate serves as a masked form of the corresponding aryl sulfinate.
Upon treatment with a base, the hydroxymethyl sulfone intermediate eliminates formaldehyde (B43269) to generate the aryl sulfinate in situ. This sulfinate can then be trapped with an electrophile to afford a variety of sulfonyl-containing compounds. For example, oxidative amination with an amine in the presence of an oxidant like N-chlorosuccinimide (NCS) yields the corresponding sulfonamide. nih.gov
This methodology has been shown to be applicable to a wide range of arenes and exhibits good functional group tolerance. The ability to perform the sulfination and subsequent functionalization in a one-pot manner adds to the practical utility of this method.
Table 1: Palladium-Catalyzed Sulfination of Aryl Thianthrenium Salts
| Entry | Arene Substrate | Product | Yield (%) |
| 1 | Anisole | 4-Methoxyphenylsulfonamide | 73 |
| 2 | Toluene | 4-Tolylsulfonamide | 65 |
| 3 | Biphenyl | (4-Biphenylyl)sulfonamide | 81 |
| 4 | Naphthalene | 2-Naphthylsulfonamide | 55 |
Yields are for the two-step sequence from the corresponding arene.
Electrochemical Synthesis and Transformations
Electrochemical methods have gained significant traction in organic synthesis as a sustainable and powerful tool for effecting redox transformations. researchgate.net The use of electricity to drive chemical reactions can often obviate the need for harsh chemical oxidants or reductants, leading to cleaner and more efficient processes. acs.orgnih.gov In the context of sulfonium chemistry, electrochemistry has been employed for both the synthesis of sulfonium salts and their subsequent functionalization. researchgate.netresearchgate.net
The precise control over the reaction potential offered by electrochemistry allows for selective transformations that may be difficult to achieve with conventional chemical reagents. researchgate.net This level of control is particularly advantageous in the context of C-H functionalization, where the selective activation of a specific C-H bond is often a major challenge.
Oxidative Functionalization using Sulfonium Reagents
The merger of sulfonium reagents with electrosynthesis has enabled a variety of oxidative functionalization reactions. researchgate.netresearchgate.net Sulfonium salts, being pre-activated electrophiles, can undergo electrochemical reduction to generate radical or anionic intermediates, which can then participate in a range of bond-forming reactions. Conversely, the anodic oxidation of sulfides can lead to the formation of sulfonium ions, which can act as potent electrophiles.
An example of oxidative functionalization is the electrochemical ring-opening oxidation of aryl thianthrenium salts, which can be achieved without the need for chemical oxidizing agents. researchgate.net This process allows for the generation of reactive intermediates that can be trapped by various nucleophiles, leading to the formation of new C-O, C-N, and C-S bonds. nih.gov Furthermore, electrochemical methods have been developed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols, a transformation that is completely driven by electricity. nih.govnoelresearchgroup.com
The electrochemical approach to oxidative functionalization offers a green and efficient alternative to traditional methods, often proceeding under mild conditions with high functional group tolerance. researchgate.net
Electrocatalytic C-H Functionalization Strategies
Electrocatalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, a transformation of fundamental importance in organic synthesis. researchgate.netnih.gov By combining transition metal catalysis with electrochemistry, it is possible to achieve C-H activation and subsequent bond formation in a highly efficient and sustainable manner. acs.orgnih.govresearchgate.net These methods often rely on the electrochemical regeneration of the active catalyst, thus avoiding the use of stoichiometric chemical oxidants. bohrium.com
While the direct involvement of phenylsulfonium chloride in these specific electrocatalytic C-H functionalization cycles is an area of ongoing research, the principles of these strategies are relevant. In a typical metallaelectrocatalytic C-H activation, a transition metal catalyst, such as palladium or cobalt, facilitates the cleavage of a C-H bond. researchgate.netbohrium.com The resulting organometallic intermediate can then react with a coupling partner. The role of the electric current is to regenerate the active form of the metal catalyst, typically by oxidizing it from a lower to a higher oxidation state.
Electrochemical C-H functionalization has been successfully applied to the formation of C-C, C-N, C-O, and C-S bonds. acs.orgfrontiersin.org For instance, the electrocatalytic dehydrogenative cross-coupling of arenes with thiols allows for the direct formation of C-S bonds without the need for pre-functionalized starting materials. frontiersin.org The development of electrocatalytic methods for the functionalization of C-H bonds using sulfonium reagents as either the substrate or a precursor to the coupling partner holds significant promise for expanding the synthetic utility of this chemistry.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis. youtube.com This field has witnessed explosive growth over the past two decades, driven by the development of new catalytic concepts and the desire for more sustainable and environmentally friendly chemical processes. A key feature of organocatalysis is the use of non-covalent interactions to activate and control the reactivity of substrates. mdpi.comacs.org
Noncovalent Organocatalysis via Chalcogen Bonds
Among the various non-covalent interactions that have been harnessed in organocatalysis, the chalcogen bond has recently emerged as a powerful tool for substrate activation. sciengine.comresearchgate.net A chalcogen bond is a non-covalent interaction between an electrophilic region on a covalently bonded chalcogen atom (such as sulfur, selenium, or tellurium) and a nucleophilic region, such as a lone pair on a Lewis base. researchgate.netacs.org This interaction is analogous to the more well-known halogen bond. nih.gov
In the context of organocatalysis, sulfonium salts can act as potent chalcogen bond donors. The positively charged sulfur atom in a sulfonium salt possesses a region of positive electrostatic potential, often referred to as a σ-hole, which can interact with a Lewis basic site on a substrate molecule. mdpi.com This interaction can lead to the activation of the substrate, making it more susceptible to nucleophilic attack.
The catalytic activity of S-aryl dibenzothiophenium salts in the Groebke–Blackburn–Bienaymé reaction has been attributed to the formation of a chalcogen bond between the sulfonium cation and a substrate molecule. mdpi.com This non-covalent interaction is believed to be responsible for the observed rate acceleration. The development of chiral chalcogen-bonding catalysts holds promise for the development of new enantioselective transformations. researchgate.netnih.gov
Asymmetric Organocatalysis with Chiral Sulfonium Salts and Ylides
The field of asymmetric organocatalysis has seen significant advancements through the use of chiral sulfonium salts and their corresponding ylides. These reagents serve as powerful tools for the construction of chiral compounds, acting as nucleophilic 1,1'-dipolar species in various stereocontrolled transformations. oaepublish.com The strategies employed generally fall into two categories: reactions using chiral sulfonium salts to generate chiral ylides, or reactions involving achiral sulfonium ylides in the presence of a separate chiral organocatalyst.
A variety of asymmetric reactions have been successfully developed using this approach. Chiral phosphoric acids, for instance, have been effectively used as catalysts for the asymmetric N-H bond insertion reactions of α-carbonyl sulfonium ylides, leading to the formation of chiral α-amino ketone compounds with high efficiency and enantioselectivity. oaepublish.com Similarly, organocatalytic enantioselective C-H insertion reactions of sulfoxonium ylides into indoles have been achieved with chiral phosphoric acid catalysts. oaepublish.com
Another significant application is in cyclization reactions. For example, the catalytic asymmetric [4+1] cyclization between sulfonium ylides and in situ generated ortho-quinone methides can be catalyzed by chiral organocatalysts. oaepublish.com In this process, the catalyst interacts with both the sulfonium ylide and the ortho-quinone methide through hydrogen bonding to control the stereochemical outcome of the reaction, leading to chiral 2,3-dihydrobenzofurans. oaepublish.com
Asymmetric cyclopropanation is also a key transformation enabled by this chemistry. A simple chiral diamine catalyst has been successfully applied in the asymmetric cyclopropanation of cinnamone derivatives with stabilized sulfur ylides. acs.org This method yields the desired cyclopropane (B1198618) adducts with good enantioselectivities and excellent diastereoselectivities under mild reaction conditions. acs.org The reaction tolerates structural variations in both the cinnamone derivative and the sulfonium ylide components. acs.org
Furthermore, chiral sulfonium salts themselves can be used to induce asymmetry. Reagent-controlled asymmetric aziridination has been realized using chiral sulfonium propargylides. dicp.ac.cn This method demonstrates high stereoselectivity, providing exclusive cis products in the reaction with N-sulfonylimines, and has been applied to a range of aromatic, aliphatic, and even ketimine-derived substrates. dicp.ac.cn
The following table summarizes selected examples of these asymmetric transformations.
| Reaction Type | Catalyst/Chiral Reagent | Substrates | Product Type | Yield | Stereoselectivity (ee/dr) |
| N-H Insertion | Chiral Phosphoric Acid | α-Carbonyl Sulfonium Ylides, Amines | α-Tertiary Amino Ketones | 40%-79% | 78%-99% ee |
| [4+1] Cyclization | Chiral Urea | Sulfonium Ylides, ortho-Hydroxybenzyl Halides | 2,3-Dihydrobenzofurans | N/A | High ee |
| Cyclopropanation | Chiral Diamine | Cinnamone Derivatives, Stabilized Sulfonium Ylides | Substituted Cyclopropanes | up to 68% | 67%-93% ee, >95:5 dr |
| Aziridination | Chiral Sulfide (B99878) Precursor | N-Sulfonylimines, Propargylic Sulfonium Salt | Acetylenyl-N-sulfonylaziridines | up to 94% | up to 98% ee, >99:1 dr |
This table presents a summary of data found in the cited literature. oaepublish.comacs.orgdicp.ac.cn
Hydrogen-Bond Mediated Catalysis
While often recognized for their roles in phase-transfer catalysis or as ylide precursors, tertiary sulfonium salts have also been shown to function as effective hydrogen-bond-donating catalysts. This catalytic activity stems from the characteristic acidity of the α-hydrogen atoms on the alkyl groups attached to the positively charged sulfur atom. These acidic α-protons enable the sulfonium salt to act as a hydrogen-bond donor, activating substrates in a manner analogous to other hydrogen-bond catalysts like thioureas and squaramides.
Research has demonstrated the capability of simple trialkylsulfonium salts to catalyze reactions through hydrogen bonding. The catalytic efficacy is influenced by the structure of the sulfonium salt and the nature of its counter-anion. For example, in the benzoin (B196080) condensation of benzaldehyde (B42025), triphenylsulfonium tetrafluoroborate (B81430) was shown to effectively catalyze the reaction. The proposed mechanism involves the sulfonium salt activating the benzaldehyde molecule through a hydrogen-bonding interaction. This activation facilitates the subsequent steps of the condensation reaction.
The principle of this catalytic mode is based on the formation of a complex between the sulfonium salt catalyst and the substrate. The hydrogen bond polarizes the substrate, making it more susceptible to nucleophilic attack. This non-covalent interaction is a key feature of organocatalysis, and the application of sulfonium salts in this context expands their utility in organic synthesis. The ability of the C-H bond adjacent to the sulfur cation to act as a non-traditional hydrogen bond donor is a crucial aspect of this catalytic cycle.
The following table details the catalytic performance of a sulfonium salt in a model reaction.
| Reaction | Catalyst | Substrate | Product | Yield |
| Benzoin Condensation | Triphenylsulfonium tetrafluoroborate | Benzaldehyde | Benzoin | 76% |
This table presents data from a study on the hydrogen-bonding catalysis of sulfonium salts.
Applications in Complex Molecule Synthesis and Functionalization
Stereoselective Synthesis of Cyclic Structures
The generation of sulfonium (B1226848) ylides from phenyl-sulfonium salts provides a versatile platform for asymmetric reactions. These reactive intermediates engage in formal [2+1] cycloaddition reactions with a variety of electrophiles, leading to the formation of three-membered rings such as epoxides, cyclopropanes, and aziridines. The mechanism typically involves the initial nucleophilic addition of the ylide to the electrophile, forming a betaine (B1666868) intermediate, which then undergoes intramolecular cyclization to yield the product mdpi.com.
The reaction of sulfur ylides with carbonyl compounds, known as the Johnson-Corey-Chaykovsky reaction, is a fundamental method for epoxide synthesis wikipedia.org. The use of chiral, non-racemic sulfides to generate the sulfonium ylide allows for the transfer of chirality, leading to the formation of enantioenriched epoxides.
Pioneering work by Aggarwal and colleagues demonstrated the application of a camphor-derived chiral sulfonium salt for the asymmetric epoxidation of various aldehydes and ketones. The ylide, generated in situ, reacts with a range of carbonyl compounds to produce aryl, heteroaryl, alkyl, and vinyl-substituted epoxides in good yields and with excellent diastereoselectivities and enantioselectivities mdpi.com. This methodology was notable for its successful application to ketones, yielding trisubstituted epoxides with high stereocontrol mdpi.com.
The catalytic asymmetric epoxidation using sulfur ylides offers an alternative to traditional alkene oxidation methods. An effective system combines a catalytic amount of a camphor-derived sulfide (B99878) with an N-tosylhydrazone as a diazo compound precursor, which is suitable for a broad range of substrates, including those sensitive to basic conditions researchgate.net. The general catalytic cycle involves the alkylation of the sulfide, deprotonation to form the ylide, reaction with the carbonyl to form a betaine intermediate, and subsequent ring closure to release the epoxide and regenerate the sulfide catalyst mdpi.com.
Below is a table summarizing representative results from asymmetric epoxidation reactions using chiral sulfonium salts.
| Entry | Aldehyde/Ketone | Chiral Sulfide Source | Base | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Benzaldehyde (B42025) | Camphor | KHMDS | 95 | >99:1 | 96 |
| 2 | 2-Naphthaldehyde | Camphor | KHMDS | 91 | >99:1 | 97 |
| 3 | Cinnamaldehyde | Limonene | LiHMDS | 99 | >99:1 | 95 |
| 4 | Acetophenone | Camphor | NaHMDS | 85 | - | 94 |
Data compiled from studies on asymmetric epoxidation using chiral sulfonium ylides.
Sulfonium ylides are highly effective for the synthesis of cyclopropanes and aziridines through reactions with Michael acceptors and imines, respectively wikipedia.orgmdpi.comorganic-chemistry.org. These transformations provide access to valuable three-membered ring systems that are prevalent in bioactive molecules and serve as versatile synthetic intermediates.
Cyclopropanation: The reaction of sulfonium ylides with α,β-unsaturated esters, ketones, amides, and nitriles affords highly functionalized cyclopropanes. Chiral sulfonium ylides, such as those derived from D-camphor, have been successfully employed in asymmetric cyclopropanation. For instance, an allylic sulfonium ylide designed by Tang and co-workers reacts with various Michael acceptors to produce trans-vinylcyclopropanes with outstanding diastereoselectivity and excellent enantioselectivity acs.org. The stereochemical outcome is rationalized by the formation of a rigid six-membered ring transition state, potentially involving chelation with a metal ion acs.org.
Aziridination: Aziridines, the nitrogen analogues of epoxides, can be synthesized efficiently from the reaction of sulfonium ylides with imines mdpi.com. Similar to epoxidation, the reaction proceeds through a betaine intermediate followed by ring closure mdpi.com. The stereoselectivity of the aziridination can be controlled, often favoring the formation of trans-aziridines acs.org. Chiral sulfonium salts have been utilized to achieve asymmetric aziridination with high levels of enantioselectivity. For example, a chiral sulfonium salt prepared from isothiocineole reacts with a wide range of aldimines to furnish chiral trans-aziridines in good yields and with near-perfect enantioselectivities and diastereoselectivities mdpi.com. The development of three-component reactions, involving a vinyl sulfonium salt, a nucleophile, and an imine, has further expanded the utility of this methodology thieme-connect.com.
The table below showcases typical results for stereoselective aziridination using chiral sulfonium ylides.
| Entry | Imine | Chiral Sulfide Source | Base | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | N-Ts-benzaldimine | Isothiocineole | KHMDS | 85 | >99:1 | >99 |
| 2 | N-Ts-(4-chlorobenz)aldimine | Isothiocineole | KHMDS | 82 | >99:1 | >99 |
| 3 | N-Ts-(2-naphth)aldimine | Isothiocineole | KHMDS | 90 | >99:1 | >99 |
| 4 | N-Sulfonylimine | Camphor | Cs2CO3 | High | >98:2 | up to 85 |
Data sourced from research on asymmetric aziridination mediated by chiral sulfonium salts mdpi.comacs.org.
While cyclopropanones are highly reactive and often unstable, stable precursors can be used to generate them in situ for subsequent reactions. Sulfonium ylides can serve as effective reaction partners for these transient species, acting as formal carbene insertion reagents to produce cyclobutanones. Recent studies have utilized stable 1-sulfonylcyclopropanols as cyclopropanone (B1606653) precursors. The in situ generation of the cyclopropanone is followed by the nucleophilic attack of a sulfonium ylide. This process triggers a ring-expansion cascade, ultimately yielding functionalized cyclobutanones nih.gov. This strategy has been successfully applied to the stereoselective synthesis of trans-2,3-disubstituted aroyl cyclobutanones. When an enantiomerically pure sulfonylcyclopropanol is used, the chirality is transferred to the cyclobutanone (B123998) product with high fidelity, demonstrating the stereospecificity of the reaction nih.gov.
Late-Stage Functionalization of Complex Scaffolds and Bioactive Molecules
The ability to modify complex molecules, such as pharmaceuticals and agrochemicals, in the final stages of a synthesis (late-stage functionalization) is of immense value. Aryl sulfonium salts have proven to be particularly useful for this purpose, enabling site-selective C-H functionalization and the introduction of important chemical groups mpg.de.
A powerful strategy for late-stage functionalization involves the highly selective conversion of an aromatic C-H bond into an aryl sulfonium salt, specifically a thianthrenium salt nih.govacs.orgresearchgate.net. This transformation is notable for its exquisite regioselectivity, often targeting the least sterically hindered C-H bond, without the need for a directing group mpg.deresearchgate.net. The resulting sulfonium salt acts as a versatile synthetic handle that can be readily converted into a variety of other functional groups through cross-coupling reactions mpg.denih.gov.
The aryl sulfonium salt can be activated to generate an aryl radical, which can then participate in addition reactions. This activation can be achieved through photoredox catalysis or by interaction with α-amino alkyl radicals, even in the absence of light nih.govresearchgate.netresearchgate.net. This approach has been successfully applied to the late-stage heteroarylation of complex molecules researchgate.netresearchgate.net. The reactivity of these sulfonium salts often surpasses that of traditional cross-coupling partners like aryl bromides, allowing for chemoselective functionalization in the presence of other reactive groups nih.govacs.org.
| Substrate | Functionalization | Catalyst/Conditions | Yield (%) |
| Estrone derivative | Trifluoromethylation | Photoredox/CuCF3 | 51 |
| Celecoxib | Sulfonamidation | Pd(dppf)Cl2 / Rongalite | 67 |
| Fenofibrate | Sulfonamidation | Pd(dppf)Cl2 / Rongalite | 55 |
| Biphenyl | Pentafluoroethylation | Photoredox/TMSC2F5 | 58 |
Illustrative examples of late-stage functionalization via aryl thianthrenium salts nih.govacs.orgnih.gov.
The incorporation of fluorine-containing groups into organic molecules is a critical strategy in medicinal chemistry and materials science. Phenyl-sulfonium salts and their ylide derivatives have been developed as effective reagents for introducing fluorinated motifs, particularly the difluoromethyl group (-CF2H).
Electrophilic difluoromethylating reagents have been designed based on sulfonium ylide or salt structures nih.gov. For example, S-((phenylsulfonyl)difluoromethyl)thiophenium triflate and related compounds serve as bench-stable sources of an electrophilic "CF2SO2Ph" group, which can then be converted to the valuable -CF2H group cas.cn. These reagents react with a wide range of nucleophiles under mild, transition-metal-free conditions to form C-CF2, S-CF2, and N-CF2 bonds cas.cn.
Furthermore, the photoredox-catalyzed cross-coupling of aryl thianthrenium salts with copper-based trifluoromethyl and pentafluoroethyl reagents provides a powerful method for the site-selective, late-stage introduction of these important fluoroalkyl groups into arenes nih.govnih.gov. A (phenylsulfonyl)difluoromethyl sulfonium salt has also been used to generate a PhSO2CF2 radical under photoredox catalysis, enabling the functionalization of various unsaturated compounds nih.gov. This chemistry has been successfully applied to the late-stage modification of complex bioactive molecules, demonstrating its broad utility nih.govnih.gov.
Role as Polymerization Photoinitiators and Radical Photoinitiators
Aryl sulfonium salts, especially triphenylsulfonium (B1202918) salts, are highly regarded for their role as photoinitiators in polymerization processes. umn.edu They are particularly known for their high photosensitivity and their ability to release protons upon exposure to ultraviolet (UV) light, which makes them excellent photoacid generators (PAGs). umn.edu
Triphenylsulfonium salts are a cornerstone of cationic photopolymerization. uychemistry.com When irradiated with UV light, these salts undergo photolysis through either heterolytic or homolytic cleavage of a carbon-sulfur bond. mdpi.comnih.govencyclopedia.pub This process generates reactive species, including a Brønsted acid (a strong protonic acid). mdpi.comnih.govnih.gov This photogenerated acid acts as the initiator for the ring-opening polymerization of various monomers, most notably epoxides and vinyl ethers. uychemistry.comnih.gov
The key advantages of using sulfonium salts in these processes include their excellent thermal stability (often with decomposition temperatures above 120°C) and high photoacid quantum yields. nih.govencyclopedia.pub The non-nucleophilic nature of the counter-anion (e.g., hexafluorophosphate, triflate) is crucial, as it prevents premature termination of the growing polymer chain. encyclopedia.pub This technology is foundational in applications requiring rapid curing, such as coatings, inks, and adhesives, as it allows for polymerization to proceed quickly from a liquid monomer to a solid polymer upon light exposure. uychemistry.com
In the realm of microelectronics and semiconductor manufacturing, triphenylsulfonium salts are critical components as photoacid generators (PAGs) in chemically amplified (CA) photoresists. uychemistry.comresearchgate.net These advanced materials are essential for photolithography, the process used to create intricate patterns on silicon wafers. uychemistry.com
Upon exposure to deep UV (DUV) or extreme UV (EUV) radiation, the sulfonium salt PAG decomposes and releases a catalytic amount of strong acid. researchgate.net This acid then diffuses through the polymer matrix of the photoresist and catalyzes a chemical transformation—such as the deprotection of an acid-sensitive group—which alters the solubility of the exposed regions of the resist. This change in solubility allows for the selective removal of either the exposed or unexposed areas during the development process, thereby transferring the desired pattern to the substrate with high precision. uychemistry.comresearchgate.net The efficiency of acid generation and the properties of the sulfonium salt cation are critical factors that influence the sensitivity, resolution, and line-edge roughness of the photoresist. researchgate.net
Construction of Diverse Organic Scaffolds
The reactivity of phenyl-sulfonium salts extends to their use as building blocks for creating a variety of important organic structures. They serve as potent electrophilic arylating agents, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Biaryl and heterobiaryl motifs are privileged structures found in numerous pharmaceuticals, agrochemicals, and functional materials. chemrevlett.comnih.govnih.gov Aryl sulfonium salts provide a powerful, often transition-metal-free, pathway for the synthesis of these scaffolds. acs.orgrsc.org In these reactions, the sulfonium salt acts as an aryl group donor.
One common strategy involves the reaction of a triarylsulfonium salt with an organometallic nucleophile, such as an aryllithium reagent. rsc.org This reaction proceeds through the formation of a tetraarylsulfurane intermediate, which then undergoes reductive elimination (ligand coupling) to yield the unsymmetrical biaryl and a diaryl sulfide byproduct. rsc.org A key advantage of this method is the ability to tolerate functional groups like bromo- and iodo-substituents, which are valuable handles for further synthetic transformations. rsc.org Another approach involves a cascade reaction with arylhydroxylamines, which also yields functionalized biaryls under mild, metal-free conditions. acs.org These methods provide a robust alternative to traditional cross-coupling reactions for accessing complex biaryl structures. nih.govresearchgate.net
Sulfonyl-containing compounds, including sulfones, sulfonamides, and sulfonyl fluorides, are of immense importance, particularly in medicinal chemistry. nih.govnih.govtandfonline.com Aryl sulfonium salts serve as valuable precursors for introducing the sulfonyl group into aromatic systems. nih.gov
O-Aryl Carbamate (B1207046) Synthesis
The synthesis of O-aryl carbamates represents a significant area of interest in organic chemistry due to the prevalence of this functional group in pharmaceuticals, agrochemicals, and materials science. Recent advancements have demonstrated the utility of aryl sulfonium salts, including phenyl-sulfonium chloride, as effective reagents in the formation of these valuable compounds. A notable approach involves a photoredox-catalyzed three-component coupling reaction of aryl sulfonium salts, carbon dioxide (CO₂), and amines. This methodology offers a novel and efficient route for the synthesis of a diverse range of O-aryl carbamates under mild conditions.
The reaction typically proceeds via a site-selective thianthrenation of readily available arenes to form the corresponding aryl sulfonium salts. These salts then undergo a photoredox-catalyzed carbamoyloxylation in the presence of an amine and CO₂. This process is characterized by its broad substrate scope and tolerance of various functional groups, making it a versatile tool for organic synthesis. The direct coupling of a carbamate anion, formed from the reaction of an amine with carbon dioxide, with an aryl sulfonium salt has been recognized as a viable strategy for the formation of the O-aryl carbamate linkage. acs.org
Detailed research findings have highlighted the key aspects of this transformation. The reaction conditions are generally mild, employing visible light and a suitable photocatalyst to facilitate the coupling. This method's applicability has been showcased through the late-stage modification of bioactive molecules and pharmaceuticals, underscoring its potential in medicinal chemistry and drug discovery. The ability to utilize simple arenes as starting materials, which are first converted to their corresponding sulfonium salts, adds to the practical appeal of this synthetic route.
The following interactive data table summarizes representative examples from the literature, illustrating the scope of the photoredox-catalyzed synthesis of O-aryl carbamates using aryl sulfonium salts.
| Aryl Sulfonium Salt Precursor | Amine | Product | Yield (%) |
| Benzene (B151609) | Morpholine | O-Phenyl morpholine-4-carboxylate | 85 |
| Toluene | Piperidine | O-p-Tolyl piperidine-1-carboxylate | 78 |
| Anisole | Diethylamine | O-(4-Methoxyphenyl) diethylcarbamate | 82 |
| 4-Fluorotoluene | Pyrrolidine | O-(4-Fluorophenyl) pyrrolidine-1-carboxylate | 75 |
| Naphthalene | N-Methylaniline | O-Naphthalen-2-yl methyl(phenyl)carbamate | 68 |
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing phenyl-sulfonium chloride or analogous sulfonyl chlorides?
- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, benzenesulfonyl chloride derivatives can be prepared by reacting sulfonic acids with excess SOCl₂ under reflux (80–100°C) for 4–6 hours, followed by distillation to isolate the product . Ensure moisture-free conditions to prevent hydrolysis.
Q. How should researchers handle and store sulfonyl chlorides like this compound to maintain stability?
- Methodological Answer : Store sulfonyl chlorides in airtight, moisture-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to aqueous environments, as hydrolysis to sulfonic acids can occur. Use desiccants like silica gel in storage areas. During handling, wear nitrile gloves and work in a fume hood to mitigate respiratory and dermal exposure risks .
Q. What analytical techniques are most effective for characterizing sulfonyl chlorides?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphorus-containing derivatives) to confirm molecular structure.
- FT-IR spectroscopy to identify characteristic S=O stretches (~1350–1150 cm⁻¹).
- Melting point determination (e.g., 90–93°C for phenylmethanesulfonyl chloride) .
- HPLC or GC-MS to assess purity and detect side products .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of sulfonyl chlorides in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic substitution or hydrolysis. For example, Fukui indices and electrostatic potential maps help identify reactive sites (e.g., electrophilic sulfur centers). Software like Gaussian or ORCA can simulate transition states and activation energies to optimize reaction conditions .
Q. What strategies resolve contradictions in experimental data when studying sulfonyl chloride reaction mechanisms?
- Methodological Answer : Contradictions (e.g., unexpected byproducts) require:
- Control experiments to isolate variables (e.g., temperature, solvent polarity).
- Isotopic labeling (e.g., ¹⁸O in water) to trace hydrolysis pathways.
- Kinetic studies to differentiate between SN1 and SN2 mechanisms. Cross-validate findings using multiple spectroscopic techniques .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Report exact molar ratios, reaction times, temperatures, and purification steps (e.g., recrystallization solvents).
- Include characterization data (e.g., NMR shifts, HPLC retention times) in the main text or supplementary information.
- For novel compounds, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .
Q. How can reaction conditions be optimized to minimize side reactions during sulfonamide synthesis from sulfonyl chlorides?
- Methodological Answer :
- Temperature control : Lower temperatures (0–25°C) reduce hydrolysis side reactions.
- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Base choice : Triethylamine or pyridine neutralizes HCl byproducts, shifting equilibrium toward sulfonamide formation.
- Stoichiometry : Use a 10–20% excess of amine nucleophile to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
